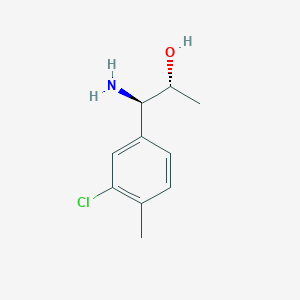

(1R,2R)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17488315

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (1R,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

| Standard InChI Key | DDLOTFVEGBQMOJ-XCBNKYQSSA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H]([C@@H](C)O)N)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C(C)O)N)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (1R,2R)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol, reflects its stereochemistry at the first and second carbon atoms. The (1R,2R) configuration distinguishes it from enantiomers such as (1S,2S) or diastereomers like (1R,2S) . The aromatic ring contains a chlorine atom at the meta position and a methyl group at the para position, which influence electronic and steric properties.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.68 g/mol |

| Predicted Density | 1.179 g/cm³ |

| Predicted Boiling Point | 337.5 °C |

| SMILES Notation | CC@@HO |

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

-

Imine Formation: Reacting 3-chloro-4-methylbenzaldehyde with a chiral amine precursor under reflux conditions.

-

Reduction: Sodium borohydride () or catalytic hydrogenation with palladium on carbon () reduces the imine to the amine.

-

Purification: Chromatography or recrystallization isolates the (1R,2R) enantiomer .

Industrial Optimization

Continuous flow reactors enhance yield and scalability by improving heat transfer and reducing reaction times. Catalytic hydrogenation is preferred for its efficiency, achieving >90% yield in optimized conditions.

Chemical Properties and Reactivity

Functional Group Reactivity

-

Amino Group: Participates in Schiff base formation, acylation, and coordination chemistry.

-

Hydroxyl Group: Engages in hydrogen bonding and esterification reactions.

-

Chlorinated Aromatic Ring: Undergoes electrophilic substitution, though the methyl group directs reactivity to the ortho and para positions.

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Stability studies suggest decomposition above 200 °C, with the chloro group posing potential hydrolytic sensitivity under acidic conditions.

Mechanism of Action

In biological systems, the amino and hydroxyl groups facilitate interactions with enzymes such as oxidoreductases and kinases. For example:

-

Enzyme Inhibition: The compound’s chiral centers enable selective binding to the active site of bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis.

-

Receptor Modulation: Hydrophobic interactions between the chlorinated aromatic ring and G-protein-coupled receptors (GPCRs) may alter signaling pathways.

Applications

Medicinal Chemistry

-

Antimicrobial Agents: Derivatives show activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

-

Neurological Therapeutics: Structural analogs modulate serotonin receptors, suggesting potential in treating depression.

Organic Synthesis

-

Chiral Auxiliary: The (1R,2R) configuration aids in asymmetric synthesis of β-lactams.

-

Ligand Design: Coordinates with transition metals (e.g., Cu²⁺) for catalytic applications.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume